

# 5-Aminobenzene-1,3-diol Hydrochloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Aminobenzene-1,3-diol hydrochloride

**Cat. No.:** B1268286

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This technical guide provides a detailed overview of the chemical and physical properties of **5-Aminobenzene-1,3-diol hydrochloride** (also known as 5-aminoresorcinol hydrochloride). This document consolidates available data on its characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological significance.

## Core Chemical Properties

**5-Aminobenzene-1,3-diol hydrochloride** is an aromatic amine hydrochloride salt. The presence of the amino and hydroxyl groups on the benzene ring makes it a versatile intermediate in organic synthesis.

## Identifiers and Molecular Structure

Property	Value	Source
IUPAC Name	5-aminobenzene-1,3-diol;hydrochloride	PubChem[1]
Synonyms	5-Aminoresorcinol hydrochloride, 5-amino-1,3-benzenediol hydrochloride	PubChem[1]
CAS Number	6318-56-5	American Elements[2]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> CINO <sub>2</sub>	PubChem[1]
Molecular Weight	161.59 g/mol	PubChem[1]
Canonical SMILES	C1=C(C=C(C=C1O)O)N.Cl	PubChem[1]
InChI Key	VNZZCDQPCQIUGG-UHFFFAOYSA-N	PubChem[1]

## Physicochemical Data

A summary of the available quantitative data for 5-Aminobenzene-1,3-diol and its hydrochloride salt is presented below. It is important to note that some of the data pertains to the free base, 5-aminobenzene-1,3-diol.

Parameter	Value	Compound	Source
Melting Point	150-152 °C	5-Aminobenzene-1,3-diol (free base)	Sigma-Aldrich[3]
Boiling Point (Predicted)	341.9 ± 12.0 °C	5-Aminobenzene-1,3-diol (free base)	LookChem[4]
pKa (Predicted)	9.50 ± 0.10	5-Aminobenzene-1,3-diol (free base)	Guidechem[5]
LogP (Predicted)	-0.2	5-Aminobenzene-1,3-diol (free base)	LookChem[4]
Topological Polar Surface Area	66.5 Å <sup>2</sup>	5-Aminobenzene-1,3-diol (free base)	PubChem[1]

## Spectral Data

Currently, limited experimental spectral data for **5-Aminobenzene-1,3-diol hydrochloride** is publicly available. The following  $^1\text{H}$  NMR data has been reported:

- $^1\text{H}$  NMR (400 MHz,  $\text{CD}_3\text{OD}$ ):  $\delta$  6.27 (s, 2H), 6.32 (s, 1H)[6]

No experimental  $^{13}\text{C}$  NMR, IR, or UV-Vis spectra for the hydrochloride salt have been identified in the public domain at the time of this report.

## Experimental Protocols

This section details the synthetic and analytical methodologies relevant to **5-Aminobenzene-1,3-diol hydrochloride**.

### Synthesis of 5-Aminobenzene-1,3-diol Hydrochloride

A reported synthesis of **5-Aminobenzene-1,3-diol hydrochloride** involves the amination of phloroglucinol.

Materials:

- Phloroglucinol
- Concentrated ammonia solution
- 6N Hydrochloric acid
- Methanol
- Dichloromethane
- Argon or other inert gas

Procedure:

- To a reaction vessel under an inert atmosphere (e.g., argon), add phloroglucinol.
- Add concentrated ammonia solution to the phloroglucinol.

- Stir the reaction mixture at room temperature for 24 hours.
- After the reaction is complete, remove the solvent by distillation under reduced pressure.
- Cool the resulting product in an ice bath.
- Slowly add 6N hydrochloric acid to form the hydrochloride salt.
- Remove the solvent by reduced pressure distillation.
- Purify the final product by reprecipitation from a methanol/dichloromethane solvent mixture to yield **5-aminobenzene-1,3-diol hydrochloride** as a yellow solid.

## Characterization Protocols

Standard analytical techniques are employed to characterize **5-Aminobenzene-1,3-diol hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent such as Methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical shifts and integration of the aromatic protons. The expected spectrum for the symmetric **5-aminobenzene-1,3-diol hydrochloride** would show distinct signals for the protons on the benzene ring.
- <sup>13</sup>C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments in the molecule.

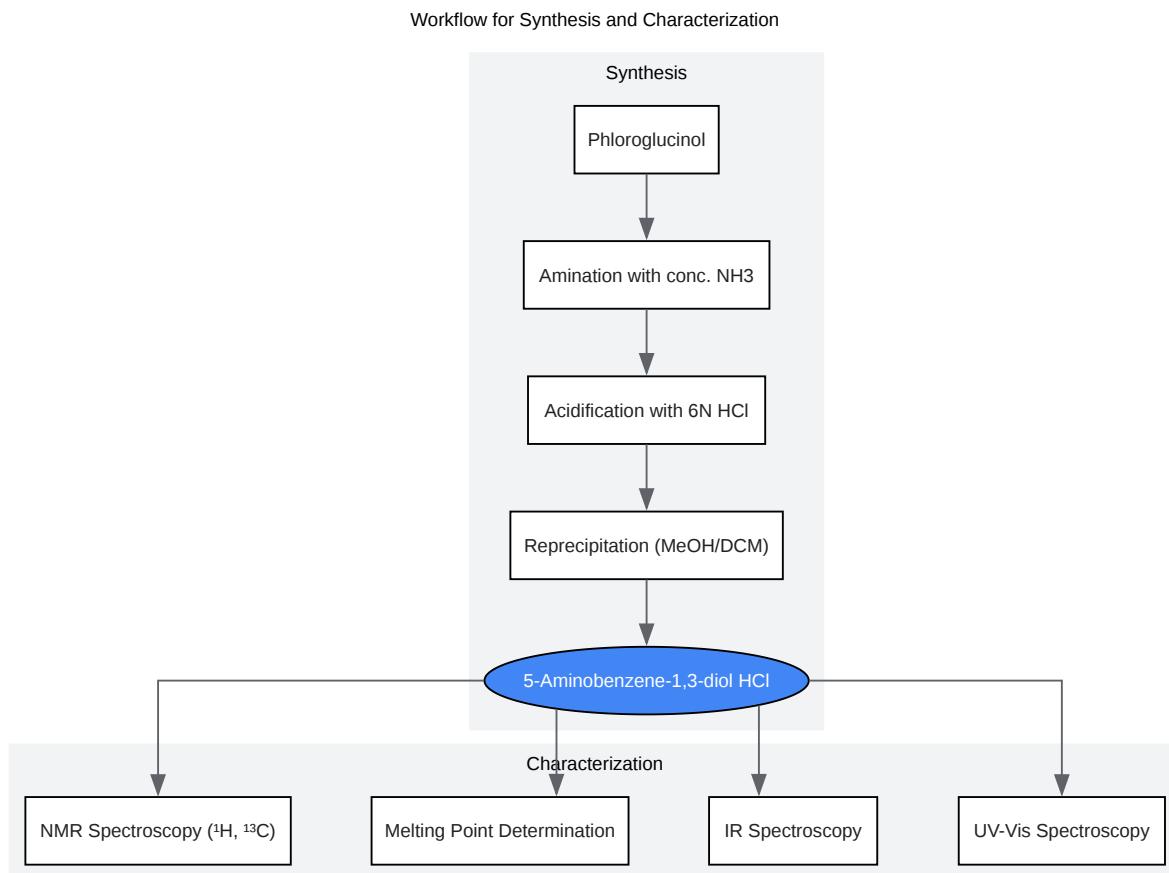
Melting Point Determination:

- Finely powder a small amount of the dry crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.

- Heat the sample at a steady rate (e.g., 2 °C/min) and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.

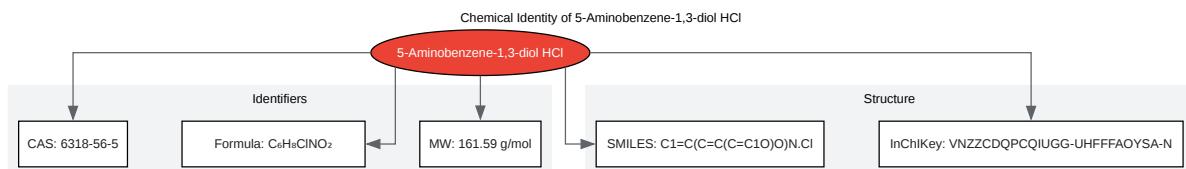
## Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **5-Aminobenzene-1,3-diol hydrochloride** and a general representation of its chemical identity.



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Caption: Workflow for the synthesis and characterization of **5-Aminobenzene-1,3-diol hydrochloride**.



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Caption: Key identifiers and structural information for **5-Aminobenzene-1,3-diol hydrochloride**.

## Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing the specific biological activities or the involvement of **5-Aminobenzene-1,3-diol hydrochloride** in any signaling pathways. Its structural similarity to other aminophenols suggests potential for investigation in various biological contexts, but further research is required to elucidate any pharmacological or physiological effects.

## Safety Information

Based on available safety data sheets, **5-Aminobenzene-1,3-diol hydrochloride** is classified with the following hazards:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

## Conclusion

**5-Aminobenzene-1,3-diol hydrochloride** is a well-defined chemical entity with established synthetic routes and basic characterization data. However, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available experimental data

for the hydrochloride salt, particularly its melting and boiling points, and a full suite of spectral analyses. Furthermore, its biological role remains unexplored. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying key areas for future investigation to fully unlock the potential of this compound in chemical synthesis and drug development.

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- To cite this document: BenchChem. [5-Aminobenzene-1,3-diol Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268286#5-aminobenzene-1-3-diol-hydrochloride-chemical-properties>

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